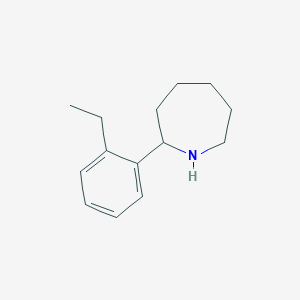![molecular formula C12H12N2O B15069741 (4-Methyl-[2,3'-bipyridin]-5'-yl)methanol CAS No. 1346686-69-8](/img/structure/B15069741.png)
(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methyl-[2,3’-bipyridin]-5’-yl)methanol is a bipyridine derivative with a molecular formula of C12H12N2O. This compound is characterized by the presence of a methanol group attached to the bipyridine structure, which consists of two pyridine rings connected by a single bond. Bipyridine derivatives are widely used in various fields, including organic synthesis, coordination chemistry, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-[2,3’-bipyridin]-5’-yl)methanol typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . Another approach involves the use of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings .
Industrial Production Methods
Industrial production of bipyridine derivatives, including (4-Methyl-[2,3’-bipyridin]-5’-yl)methanol, often relies on scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve high yields and purity .
化学反応の分析
Types of Reactions
(4-Methyl-[2,3’-bipyridin]-5’-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bipyridine ring can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of dihydrobipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives.
科学的研究の応用
(4-Methyl-[2,3’-bipyridin]-5’-yl)methanol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
作用機序
The mechanism of action of (4-Methyl-[2,3’-bipyridin]-5’-yl)methanol involves its interaction with metal centers and other molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The methanol group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and properties .
類似化合物との比較
Similar Compounds
4,4’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups at different positions.
4’-Methyl-2,2’-bipyridine-4-carboxylic acid: Contains a carboxylic acid group instead of a methanol group.
4’-Methyl-2,2’-bipyridine-4-carbonitrile: Contains a nitrile group instead of a methanol group.
Uniqueness
(4-Methyl-[2,3’-bipyridin]-5’-yl)methanol is unique due to the presence of the methanol group, which imparts distinct chemical and physical properties. This functional group allows for specific interactions and reactivity that are not observed in other bipyridine derivatives .
特性
CAS番号 |
1346686-69-8 |
|---|---|
分子式 |
C12H12N2O |
分子量 |
200.24 g/mol |
IUPAC名 |
[5-(4-methylpyridin-2-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H12N2O/c1-9-2-3-14-12(4-9)11-5-10(8-15)6-13-7-11/h2-7,15H,8H2,1H3 |
InChIキー |
ICSOJTFCUBWEBW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2=CN=CC(=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


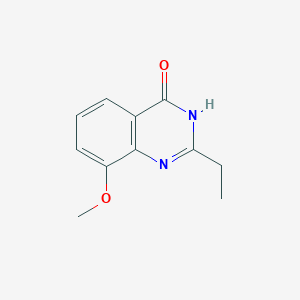
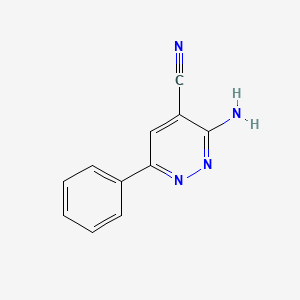
![Methyl 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B15069686.png)
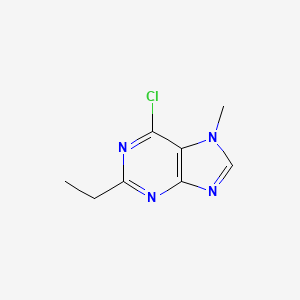
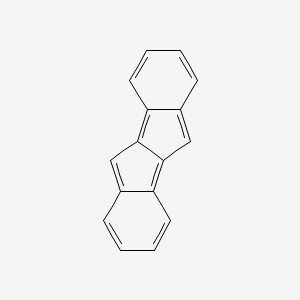
![N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B15069702.png)
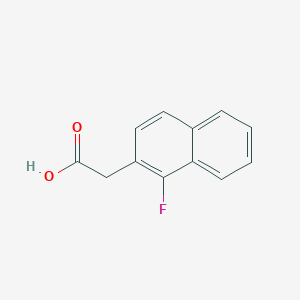
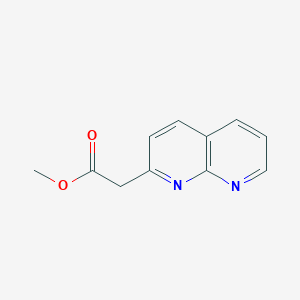
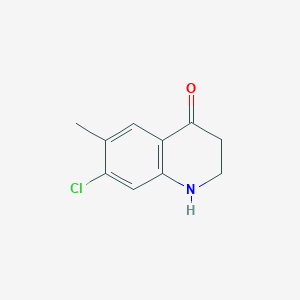
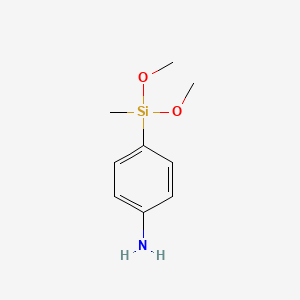
![6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15069733.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)

